4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)thiomorpholine
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Overview
Description
Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound features a thiomorpholine ring attached to a 1,3,5-trimethyl-1H-pyrazol-4-yl group through a methanone linkage.
Mechanism of Action
Target of Action
It is known that 1,3,5-trisubstituted pyrazoles, a class of compounds to which this compound belongs, have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic , and also have good activities in antibacterial , anticancer , anticonvulsant , antidepressant and anti-inflammatory .
Mode of Action
It is known that 1,3,5-trisubstituted pyrazoles interact with their targets to exert their effects
Biochemical Pathways
Given the broad range of activities associated with 1,3,5-trisubstituted pyrazoles , it can be inferred that multiple pathways may be affected.
Result of Action
Given the broad range of activities associated with 1,3,5-trisubstituted pyrazoles , it can be inferred that the compound may have multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)thiomorpholine typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Thiomorpholino(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyrazole ring can participate in substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives of the original compound .
Scientific Research Applications
Thiomorpholino(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-1H-pyrazole: A simpler compound with similar structural features but lacking the thiomorpholine ring.
Thiomorpholine: A compound with a similar thiomorpholine ring but without the pyrazole moiety.
1,3,5-Trimethyl-4-hydroxy-1H-pyrazole: A hydroxylated derivative of the pyrazole ring
Uniqueness
Thiomorpholino(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is unique due to the combination of the thiomorpholine and pyrazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
thiomorpholin-4-yl-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-10(9(2)13(3)12-8)11(15)14-4-6-16-7-5-14/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPUEUJYLGPTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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